molecular formula C7H6ClN3 B1427728 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1092062-74-2

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1427728
M. Wt: 167.59 g/mol
InChI Key: CAPLCWVKASZURS-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is used as a pharmaceutical intermediate for laboratory research and development .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are as follows: It is a solid . The molecular weight is 153.57 .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : 6-Chloro-1H-pyrazolo[4,3-c]pyridine is used as a pharmaceutical intermediate for laboratory research and development .
  • Biomedical Applications

    • Summary of Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 6-Chloro-1H-pyrazolo[4,3-c]pyridine, have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
  • Antiviral and Analgesic Activity

    • Summary of Application : 1H-pyrazolo[3,4-d]pyrimidines, which include 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, exhibit various biological activities, including antiviral and analgesic activity .
  • Treatment of Male Erectile Dysfunction and Hyperuricemia

    • Summary of Application : 1H-pyrazolo[3,4-d]pyrimidines have been used in the treatment of male erectile dysfunction and hyperuricemia .
  • Anti-Inflammatory Activity

    • Summary of Application : 1H-pyrazolo[3,4-d]pyrimidines have shown anti-inflammatory activity .
  • Antiproliferative Activity

    • Summary of Application : 1H-pyrazolo[3,4-d]pyrimidines have demonstrated antiproliferative activity .

Safety And Hazards

The safety information available indicates that 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is classified under Acute Tox. 4 Oral hazard classification . The signal word is “Warning” and the hazard statements include H302 .

properties

IUPAC Name

6-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPLCWVKASZURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743933
Record name 6-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

1092062-74-2
Record name 6-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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